
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione, also known as DPP, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent inhibitor of phosphodiesterase (PDE) and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione exerts its pharmacological effects by inhibiting PDE, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which play important roles in various cellular processes.
Biochemical and Physiological Effects:
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-platelet effects, and anti-tumor effects. 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the scientific research of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione, including the development of more potent and selective PDE inhibitors, the investigation of the potential therapeutic applications of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione. Additionally, the development of novel drug delivery systems for 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione may also be an interesting avenue for future research.
In conclusion, 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PDE, leading to an increase in intracellular levels of cAMP and cGMP. 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Future research on 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione should focus on the development of more potent and selective PDE inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action.
Synthesemethoden
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione can be synthesized by several methods, including the reaction of 3-methylxanthine with ethyl acetoacetate and propyl bromide in the presence of sodium ethoxide, or by the reaction of 3-methylxanthine with ethyl acetoacetate and propylamine in the presence of sodium ethoxide. The synthesis method of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione is important to ensure the purity and potency of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been shown to improve endothelial function, reduce inflammation, and prevent thrombosis. In cancer, 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDCQEMWVFLPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

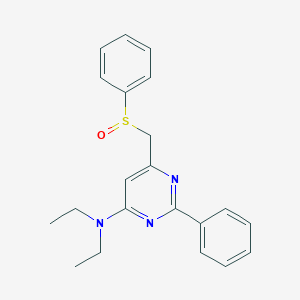
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)
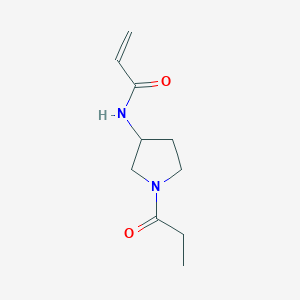
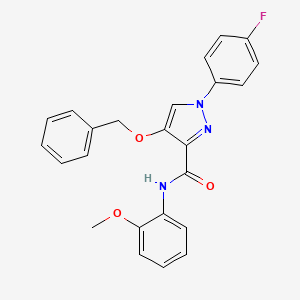


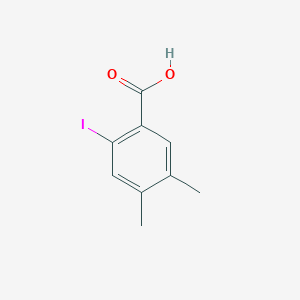

![N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2961542.png)
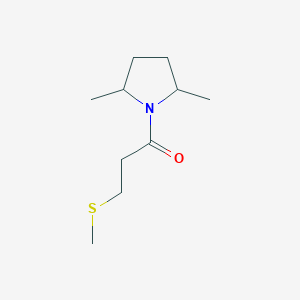
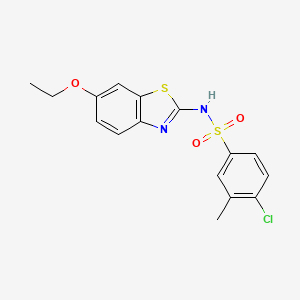
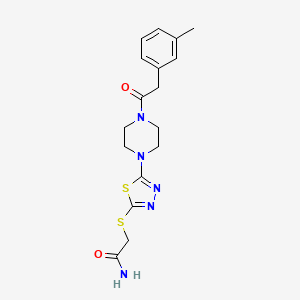
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2961552.png)